6-Hydroxybenzo[B]Thiophene 1,1-Dioxide
Description
General Overview of Benzo[b]thiophene 1,1-Dioxide Chemistry and Significance in Heterocyclic Systems
The benzo[b]thiophene core is a sulfur-containing heterocyclic compound that is structurally analogous to indole. researchgate.net The oxidation of the sulfur atom to a sulfone group significantly alters the electronic properties of the ring system, transforming the electron-donating thiophene (B33073) moiety into a potent electron-accepting group. This modification has profound implications for the molecule's reactivity and its potential as a pharmacophore.
The chemistry of benzo[b]thiophene 1,1-dioxides is characterized by their susceptibility to nucleophilic attack, particularly at the C2 and C3 positions of the thiophene ring. uq.edu.au This reactivity has been harnessed in various synthetic methodologies to create a diverse array of substituted derivatives. rsc.orgnih.gov The development of efficient synthetic routes, including electrochemical methods and radical cyclizations, has further expanded the accessibility and diversity of these compounds. rsc.orgresearchgate.net
The significance of the benzo[b]thiophene 1,1-dioxide scaffold in heterocyclic chemistry is underscored by its presence in numerous biologically active molecules. researchgate.net This "privileged structure" serves as a key component in the design of inhibitors for various enzymes and signaling pathways, highlighting its importance in drug discovery. uq.edu.aunih.gov
Table 1: Physicochemical Properties of Selected Benzo[b]thiophene Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Benzo[b]thiophene | C₈H₆S | 134.20 | White solid |
| Benzo[b]thiophene 1,1-dioxide | C₈H₆O₂S | 166.2 | Solid |
| 3-Methylbenzo[b]thiophene 1,1-dioxide | C₉H₈O₂S | 180.23 | Not specified |
| Tetrahydrothiophene 1,1-dioxide | C₄H₈O₂S | 120.17 | Solid |
Data sourced from public chemical databases. nih.govsigmaaldrich.comnih.govchemeo.com
Evolution of Research on 6-Hydroxybenzo[b]thiophene 1,1-Dioxide and Related Structural Motifs
Research into 6-substituted benzo[b]thiophene 1,1-dioxides has evolved from the investigation of related analogues, most notably 6-nitrobenzo[b]thiophene 1,1-dioxide, a compound also known as "Stattic." nih.gov Stattic was initially identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in cancer therapy. nih.govacs.org
The scientific trajectory has seen the development of synthetic pathways to modify the 6-position of the benzo[b]thiophene 1,1-dioxide core. A significant advancement in this area is the reduction of 6-nitrobenzo[b]thiophene 1,1-dioxide to produce 6-aminobenzo[b]thiophene 1,1-dioxide. nih.govacs.org This amino derivative serves as a versatile intermediate for the synthesis of a wide range of new analogues, including those with potential to cross the blood-brain barrier. nih.govacs.org
The exploration of 6-hydroxy derivatives is a logical progression in this line of research. A US patent described a process for the preparation of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophenes through the acid-catalyzed intramolecular cyclization and rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone. google.com This method, however, produces a mixture of regioisomers, necessitating further purification. google.com More recent research, published in August 2024, has focused on creating a series of analogues from 6-aminobenzo[b]thiophene 1,1-dioxide, including monohydroxy derivatives, to optimize physicochemical and biological properties. acs.org This indicates a clear research trend towards exploring the structure-activity relationships of various substituents at the 6-position, including the hydroxyl group.
Scope and Research Objectives for this compound Investigations
The primary research objective for investigations into this compound is the discovery and development of novel bioactive molecules. The introduction of a hydroxyl group at the 6-position can significantly impact the compound's pharmacological profile through altered solubility, hydrogen bonding capacity, and metabolic stability.
Key research goals include:
Synthesis and Characterization: To develop efficient and regioselective synthetic routes to this compound and its derivatives. This includes the full characterization of these new chemical entities using modern analytical techniques.
Biological Screening: To evaluate the biological activity of these compounds against a range of therapeutic targets. Based on the activities of related compounds, promising areas of investigation include their potential as anticancer agents (e.g., STAT3 or PHGDH inhibitors), antifungal agents (e.g., IMPDH inhibitors), and inhibitors of other enzymes. uq.edu.aunih.govacs.org
Structure-Activity Relationship (SAR) Studies: To systematically explore how modifications to the this compound scaffold influence its biological activity. Recent studies on 6-aminobenzo[b]thiophene 1,1-dioxide derivatives have highlighted the importance of the double bond in the thiophene ring and the nature of the substituent at the 6-position for cytotoxicity. acs.org
Investigation of Mechanism of Action: For compounds that exhibit significant biological activity, a key objective is to elucidate their mechanism of action at the molecular level. This could involve studies to determine if they act as covalent or non-covalent inhibitors and to identify their specific binding sites on target proteins. nih.gov
The ultimate aim of this research is to leverage the unique chemical properties of the this compound scaffold to generate new lead compounds for drug development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophen-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-5,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNKWKSSGJRRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293225 | |
| Record name | Benzo[b]thiophene-6-ol, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19163-43-0 | |
| Record name | Benzo[b]thiophene-6-ol, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19163-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene-6-ol, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Hydroxybenzo B Thiophene 1,1 Dioxide and Its Derivatives
Classical and Historical Synthetic Routes to Benzo[b]thiophene 1,1-Dioxides
The foundational methods for constructing the benzo[b]thiophene 1,1-dioxide scaffold have traditionally relied on two main approaches: the oxidation of pre-formed benzo[b]thiophenes and the cyclization of appropriately substituted benzene (B151609) derivatives.
Oxidation Pathways of Thiophene (B33073) Precursors to Sulfones
The most direct and common method for the synthesis of benzo[b]thiophene 1,1-dioxides is the oxidation of the corresponding benzo[b]thiophene. chemrxiv.org This transformation involves the conversion of the sulfide (B99878) group in the thiophene ring to a sulfone.
The oxidation process typically proceeds in a stepwise manner, first forming the sulfoxide (B87167) (a thiophene 1-oxide) as an intermediate, which is then further oxidized to the sulfone (a thiophene 1,1-dioxide). acs.orgnih.govresearchgate.net A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a frequently used oxidant, often in the presence of a catalyst such as methyltrioxorhenium(VII) (MTO). acs.orgnih.govdicp.ac.cn This catalytic system is efficient for the complete oxidation of thiophene derivatives to their corresponding sulfones. acs.orgnih.gov Other oxidizing agents like peracids have also been utilized. dicp.ac.cn
The reactivity of the thiophene derivative towards oxidation can be influenced by the substituents present on the ring. Electron-donating groups tend to increase the rate of the initial oxidation to the sulfoxide, while the subsequent oxidation to the sulfone can be affected differently. acs.orgnih.gov
Table 1: Common Oxidizing Agents for Thiophene to Sulfone Conversion
| Oxidizing Agent | Catalyst/Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium(VII) (MTO) | acs.orgnih.govdicp.ac.cn |
| Peracids | - | dicp.ac.cn |
| Nitric Acid (HNO₃) | - | dicp.ac.cn |
| t-Butyl hydroperoxide (TBHP) | - | dicp.ac.cn |
| Ozone (O₃) | - | dicp.ac.cn |
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a powerful strategy for the construction of the benzo[b]thiophene ring system. These reactions typically involve the formation of a carbon-sulfur bond to close the thiophene ring onto a pre-existing benzene ring.
One classical approach involves the acid-catalyzed cyclization of α-(arylthio)ketones or their acetals. For instance, α-(3-methoxyphenylthio)-4-methoxyacetophenone can undergo intramolecular cyclization in the presence of a strong acid like polyphosphoric acid to yield a mixture of methoxy-substituted 2-arylbenzo[b]thiophenes. google.com Similarly, arylthiomethyl ketones can be cyclized to form 3-substituted benzo[b]thiophenes. google.com
More recent developments have utilized electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In these reactions, an electrophilic sulfur species mediates the cyclization of the alkyne onto the benzene ring, forming the benzo[b]thiophene core. nih.gov Various electrophiles, including iodine (I₂), N-iodosuccinimide (NIS), and bromine (Br₂), have been employed for this purpose. nih.gov
Condensation Reactions in Benzo[b]thiophene Formation
Condensation reactions provide another avenue for the synthesis of the benzo[b]thiophene skeleton. These methods often involve the formation of one or more of the key bonds of the thiophene ring in a single step.
A notable example is the Hinsberg synthesis, which is an application of the Stobbe condensation. youtube.com This reaction involves the condensation of a 1,2-dicarbonyl compound with a thiodiacetate ester in the presence of a strong base to form a thiophene dicarboxylate, which can be further converted to a benzo[b]thiophene derivative. youtube.com
Another approach is the base-promoted domino condensation-intramolecular C-S bond formation. This method involves the reaction of an o-iodoarylacetonitrile or a related compound with a dithioester in the presence of a base to construct the substituted benzo[b]thiophene ring system. nih.gov
Modern and Advanced Synthetic Strategies for 6-Hydroxybenzo[b]thiophene 1,1-Dioxide
In recent years, more sophisticated and efficient methods for the synthesis of benzo[b]thiophene 1,1-dioxides have emerged, driven by the need for greener and more versatile synthetic routes.
Electrochemical Synthesis Approaches for Benzo[b]thiophene 1,1-Dioxides
Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis. An electrochemical approach for the synthesis of benzo[b]thiophene-1,1-dioxides has been developed involving the reaction of sulfonhydrazides with internal alkynes. rsc.orgnih.govrsc.org This method proceeds via a strained quaternary spirocyclization intermediate formed through a selective ipso-addition, followed by an S-migration to yield the final product. rsc.orgnih.govrsc.org The reaction is carried out under constant current electrolysis in an undivided cell, avoiding the need for transition metal catalysts or stoichiometric oxidants. rsc.org
Table 2: Key Features of Electrochemical Synthesis
| Feature | Description | Reference |
| Reactants | Sulfonhydrazides and internal alkynes | rsc.orgnih.govrsc.org |
| Key Intermediate | Strained quaternary spirocyclization intermediate | rsc.orgnih.govrsc.org |
| Reaction Conditions | Constant current electrolysis, undivided cell | rsc.org |
| Advantages | Green, sustainable, avoids transition metals and stoichiometric oxidants | rsc.orgbohrium.com |
Aryne Reactions in Benzo[b]thiophene Synthesis
Aryne chemistry has provided a powerful tool for the rapid construction of substituted benzo[b]thiophenes. One such method involves the reaction of an aryne intermediate with an alkynyl sulfide. rsc.orgnih.gov This one-step intermolecular reaction allows for the synthesis of a wide range of 3-substituted benzo[b]thiophenes from readily available o-silylaryl triflates and alkynyl sulfides. rsc.orgnih.gov The reaction proceeds through the nucleophilic addition of the sulfur atom of the alkynyl sulfide to the aryne, followed by cyclization and protonation to form the benzothiophene (B83047) skeleton. nih.gov This methodology demonstrates good functional group tolerance and allows for versatile C2 functionalizations. rsc.orgnih.gov
Multicomponent Reactions for Thiophene Derivative Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering the ability to construct complex molecules in a single step from three or more starting materials. tandfonline.com This approach is highly valued for its efficiency, atom economy, and environmentally benign nature, as it reduces the need for isolating intermediates. tandfonline.comtandfonline.com For the synthesis of thiophene derivatives, which are key precursors or analogues to the target compound, several MCRs are widely employed. nih.gov
One of the most notable MCRs for thiophene synthesis is the Gewald reaction. nih.gov This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. nih.govresearchgate.net Modifications to the Gewald reaction and other MCRs have enabled the one-pot synthesis of thiophenes with diverse substitution patterns. nih.gov For instance, researchers have developed highly effective MCRs for producing thiophene derivatives by reacting components such as ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones, often under solvent-free conditions. nih.gov These reactions can be facilitated by various catalysts, including metals or bases like triethylamine (B128534) and potassium carbonate, and in some cases, proceed without any catalyst. tandfonline.com The versatility of MCRs provides a robust platform for generating a wide library of thiophene compounds, which can then be further modified to produce benzo[b]thiophene structures. tandfonline.comnih.gov
Palladium-Catalyzed and Copper-Catalyzed Amidation/Cyclization Methods
Palladium and copper catalysts are pivotal in the synthesis of the benzo[b]thiophene skeleton through cyclization strategies. Palladium-catalyzed reactions, in particular, offer efficient and regioselective routes to form this heterocyclic system. A common strategy involves the palladium-catalyzed coupling of terminal acetylenes with ortho-substituted thioanisoles, such as o-iodothioanisole. nih.gov The resulting o-(1-alkynyl)thioanisole derivative then undergoes an electrophilic cyclization to yield the 2,3-disubstituted benzo[b]thiophene. nih.gov
Another sophisticated approach is the palladium-mediated sequential coupling of o-bromoiodobenzenes with benzylmercaptan and zinc acetylides. acs.org This sequence produces benzyl (B1604629) o-ethynylphenyl sulfides, which can then be treated with iodine to induce a 5-endo-dig iodocyclization, forming 3-iodobenzo[b]thiophenes. acs.org These halogenated products serve as versatile intermediates for further functionalization. acs.org
Furthermore, palladium iodide (PdI₂) in conjunction with potassium iodide (KI) has been used to catalyze an oxidative cyclization–alkoxycarbonylation sequence. nih.gov This method starts with readily available 2-(methylthio)phenylacetylenes and, using carbon monoxide and an alcohol, produces benzo[b]thiophene-3-carboxylic esters in good yields. nih.gov The process is notable for using oxygen from the air as the oxidant. nih.gov Sonogashira cross-coupling reactions, catalyzed by palladium complexes, are also instrumental in creating C-C bonds necessary for subsequent cyclization into the benzothiophene framework. researchgate.net
Organometallic Approaches in Benzo[b]thiophene Dioxidization
The conversion of a benzo[b]thiophene to its corresponding 1,1-dioxide is an oxidation reaction that transforms the sulfur atom into a sulfone group. utexas.edu This transformation significantly alters the electronic properties of the molecule, making the sulfone a strong electron-withdrawing group. acs.org The most common method for this dioxidization is the direct oxidation of the benzo[b]thiophene core. chemrxiv.org
A standard laboratory procedure involves treating the benzo[b]thiophene with an oxidizing agent like hydrogen peroxide (H₂O₂) in acetic acid at elevated temperatures. acs.org Other peracids, such as m-chloroperbenzoic acid (m-CPBA), are also frequently used for this purpose. nih.gov
More advanced and greener synthetic methods have been developed recently. An electrochemical approach allows for the synthesis of benzo[b]thiophene-1,1-dioxides from the reaction of sulfonyl hydrazides with internal alkynes at room temperature. nih.gov This method avoids the need for transition metal catalysts or chemical oxidants by using an electric current to promote the reaction. nih.gov The mechanism is believed to involve a radical pathway and a unique strained quaternary spirocyclization intermediate. nih.gov Another innovative, metal-free radical pathway utilizes hydrogen peroxide and potassium iodide to achieve the synthesis of benzo[b]thiophene-1,1-dioxides. researchgate.net While organometallic reagents are more commonly used in constructing the benzo[b]thiophene ring itself, these modern oxidation techniques highlight the ongoing evolution in the synthesis of their 1,1-dioxide derivatives. researchgate.net
Derivatization and Functionalization Strategies at the Hydroxyl Group and Aromatic Ring
The this compound molecule offers multiple sites for chemical modification, including the phenolic hydroxyl group and several positions on the aromatic benzene ring. These sites allow for a range of derivatization and functionalization reactions, enabling the synthesis of a diverse family of related compounds.
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group at the 6-position behaves as a typical phenol, making it amenable to standard functionalization reactions such as esterification and etherification.
Esterification: The 6-hydroxy group can be converted into an ester by reaction with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, anhydrides). A common method for achieving this transformation under mild conditions is through a coupling reaction. For example, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can efficiently form the ester linkage. nih.gov This reaction is analogous to the synthesis of benzo[b]thiophene-3-carboxylic acid esters from the corresponding carboxylic acid and an alcohol. nih.gov
Etherification: The synthesis of ethers from the 6-hydroxy group can be readily accomplished through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the corresponding ether. This standard method allows for the introduction of a wide variety of alkyl or aryl groups at the 6-position.
Halogenation and Nitration Reactions on the Aromatic Ring
The benzene ring of the benzo[b]thiophene 1,1-dioxide core is subject to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Halogenation: Halogens can be introduced onto the benzo[b]thiophene ring system through electrophilic substitution. The synthesis of 3-halobenzo[b]thiophenes is often achieved via electrophilic cyclization of 2-alkynylthioanisoles using reagents like iodine (I₂), bromine (Br₂), or N-bromosuccinimide (NBS). nih.gov While this functionalizes the thiophene portion, direct halogenation on the benzene ring is also possible. The regioselectivity of the substitution is influenced by the existing substituents. The hydroxyl group is an activating, ortho- and para-directing group, while the sulfone group is a deactivating, meta-directing group. This interplay governs the position of incoming electrophiles.
Nitration: The introduction of a nitro group (—NO₂) onto the benzene ring is a classic electrophilic aromatic substitution. Studies on the nitration of benzo[b]thiophene have shown that substitution occurs at all available positions on the benzene ring, with a preference in the order of 6 > 5 > 4 > 7. rsc.org For 3-nitrobenzo[b]thiophene, treatment with potassium nitrate (B79036) in concentrated sulfuric acid leads to dinitrated products. rsc.org The existence of 6-nitrobenzo[b]thiophene 1,1-dioxide as a commercially available compound confirms that nitration at the 6-position is a viable synthetic route. cymitquimica.comreagentia.eu
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of the benzo[b]thiophene 1,1-dioxide core allows for both nucleophilic and electrophilic substitution reactions, providing broad avenues for functionalization.
Electrophilic Substitution: As discussed, halogenation and nitration are primary examples of electrophilic aromatic substitution (SEAr). researchgate.net In these reactions, an electrophile attacks the electron-rich aromatic ring. youtube.com The sulfone group is strongly deactivating, making the ring less reactive towards electrophiles than benzene. However, the 6-hydroxy group is strongly activating and directs incoming electrophiles to its ortho and para positions (C5 and C7). The final regiochemical outcome depends on the balance of these electronic effects and the reaction conditions. Theoretical studies on thiophene derivatives confirm that electrophilic attack kinetics and thermodynamics favor certain positions over others. researchgate.net For instance, electrophilic substitution has been observed at the 6-position of a benzo[b]thiophene derivative in a Friedel-Crafts type reaction. scispace.com
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is an important pathway for modifying aromatic rings that are electron-deficient. nih.gov The powerful electron-withdrawing nature of the sulfone group in benzo[b]thiophene 1,1-dioxide makes the benzene ring susceptible to nucleophilic attack, provided a suitable leaving group (such as a halogen) is present on the ring. nih.gov The reaction typically proceeds in a stepwise fashion, starting with the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer adduct), followed by the elimination of the leaving group to restore aromaticity. nih.gov This pathway is crucial for introducing nucleophilic moieties onto the electron-poor aromatic system.
Strategies for Modulating Aromatic Ring Substitutions
The ability to introduce a wide array of functional groups onto the benzene ring of the benzo[b]thiophene 1,1-dioxide scaffold is essential for developing new derivatives. The synthetic strategies generally involve either the late-stage functionalization of the heterocyclic core or a more versatile approach where substituted precursors are used to construct the desired molecule.
Electrophilic Aromatic Substitution (EAS)
Direct substitution on the aromatic ring of a pre-existing benzo[b]thiophene 1,1-dioxide nucleus is governed by the principles of electrophilic aromatic substitution. The reaction's outcome, particularly the position of the new substituent (regioselectivity), is dictated by the directing effects of the substituents already present on the benzene ring. In the case of this compound, the hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the sulfone (-SO2-) group, as part of the thiophene dioxide ring, is a deactivating meta-director with respect to its points of fusion to the benzene ring. This complex interplay of directing effects must be carefully considered when planning a synthesis. For instance, bromination of a rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) core, a related heterocyclic system, has been shown to produce the 2,7-dibromo derivative, demonstrating the feasibility of direct halogenation on the benzene rings of these systems. mdpi.com
Synthesis from Pre-substituted Starting Materials
A more common and often more efficient strategy for obtaining specifically substituted benzo[b]thiophene 1,1-dioxides involves the cyclization of precursors that already bear the desired substituents on the aromatic ring. This approach circumvents the potential regioselectivity issues and harsh conditions sometimes associated with direct electrophilic aromatic substitution on the heterocyclic system.
Several synthetic routes exemplify this strategy:
Palladium-Catalyzed Sulfinylation and Condensation: One approach involves the Pd-catalyzed sulfinylation of ortho-carbonyl substituted aryl triflates. chemrxiv.org This is followed by S-alkylation and a Knoevenagel condensation to construct the thiophene dioxide ring. This method allows for the synthesis of diversely substituted benzo[b]thiophene 1,1-dioxides, including those with "push-pull" characteristics like 6-dialkylamino groups. chemrxiv.org
Electrochemical Synthesis from Sulfonhydrazides: An electrochemical method reacts substituted benzenesulfonohydrazides with internal alkynes to yield benzo[b]thiophene 1,1-dioxides. rsc.orgnih.gov Research has shown that the nature of the substituent on the benzene ring of the sulfonhydrazide starting material significantly impacts the reaction's success. Electron-donating groups, such as methoxy, were found to facilitate the reaction, whereas electron-withdrawing groups like chlorine completely inhibited it under the tested conditions. rsc.org This highlights the electronic influence of pre-existing substituents on the feasibility of the cyclization step.
Palladium-Catalyzed Intramolecular C-H Functionalization: A high-yielding route to multisubstituted benzo[b]thiophenes (which can be subsequently oxidized to the 1,1-dioxides) has been developed using palladium-catalyzed intramolecular oxidative C-H functionalization. nih.gov This method is compatible with a diverse range of substituents on the aryl ring of the starting material. nih.gov
These precursor-based methods offer a powerful and versatile toolkit for accessing a wide range of benzo[b]thiophene 1,1-dioxide derivatives with specific substitution patterns on the aromatic ring, which would be difficult to achieve through other means.
Table 1: Selected Strategies for Aromatic Ring Substitution in Benzo[b]thiophene 1,1-Dioxide Synthesis
| Strategy | Starting Materials | Key Reagents/Catalysts | Resulting Substitution | Key Findings & Notes | Reference |
| Electrochemical Cyclization | Substituted benzenesulfonohydrazides and internal alkynes | Graphite (B72142) felt anode, Et₄NPF₆ | Varied substitutions on the benzene ring (e.g., methyl, methoxy, naphthyl) | Electron-donating groups on the benzene ring enable the reaction, while electron-withdrawing groups inhibit it. | rsc.org |
| Pd-Catalyzed Sulfinylation/Condensation | ortho-Carbonyl substituted aryl triflates | Pd catalyst | Varied substitutions, including 6-dialkylamino groups | Provides expedient access to diversely substituted derivatives, including "push-pull" type fluorophores. | chemrxiv.org |
| Oxidative C-H Functionalization | Substituted arylacetonitriles and dithioates | Pd(OAc)₂ or PdCl₂, Cu(OAc)₂ | Multisubsituted benzo[b]thiophenes | The method is compatible with a diverse range of substituents on the aryl ring. The products can be oxidized to the target 1,1-dioxides. | nih.gov |
| Direct Bromination | rsc.orgBenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) | m-Chloroperoxybenzoic acid (m-CPBA) | 2,7-Dibromo derivative | Demonstrates direct halogenation on the benzene rings of a related benzothiophene system. | mdpi.com |
Chemical Reactivity and Mechanistic Studies of 6 Hydroxybenzo B Thiophene 1,1 Dioxide Systems
Dienophilic and 1,3-Dipolarophilic Behavior of Sulfone Moiety
The sulfone group in benzo[b]thiophene 1,1-dioxides activates the C2-C3 double bond, making it an excellent dienophile and 1,3-dipolarophile. utexas.edu This enhanced reactivity is due to the electron-withdrawing nature of the sulfone, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the double bond, facilitating its participation in cycloaddition reactions. utexas.edu As unsaturated sulfones, they are highly reactive towards various substrates. utexas.edu Benzo[b]thiophene 1,1-dioxides serve as a 2π-component towards dienes and 1,3-dipoles. utexas.edu
Cycloaddition Reactions, Including Diels-Alder Chemistry
Benzo[b]thiophene 1,1-dioxides readily participate in Diels-Alder reactions as the dienophile component. utexas.eduiosrjournals.org These [4+2] cycloaddition reactions have been explored with a variety of dienes, including cyclopentadiene (B3395910) and furan (B31954) derivatives. researchgate.net The reactions often proceed with high regio- and stereoselectivity. researchgate.net For instance, the reaction of benzo[b]thiophene S,S-dioxide with cyclopentadienes and furans tends to form endo-isomers preferentially. researchgate.net The electron-deficient nature of the benzo[b]thiophene 1,1-dioxide diene system means that even electron-rich alkenes can participate in these reactions. utexas.edu The versatility of these cycloadditions makes them a powerful tool for the synthesis of complex polycyclic structures. researchgate.netrsc.orgconicet.gov.ar
Interestingly, benzo[b]thiophene S-oxides can also act as the diene component in [4+2] cycloaddition reactions. iosrjournals.org The reactivity and the role of the benzo[b]thiophene derivative (as either a diene or a dienophile) can be influenced by the substitution pattern and the oxidation state of the sulfur atom. researchtrends.net
Michael Addition Acceptor Properties
The C2-C3 double bond in benzo[b]thiophene 1,1-dioxides is a potent Michael acceptor due to the strong electron-withdrawing effect of the sulfone group. utexas.edu This makes the C2 and C3 positions susceptible to nucleophilic attack. A variety of nucleophiles, including amines, thiols, and alkoxides, can undergo Michael addition to this system. acs.orgnih.gov For example, a 6-(benzylamino)benzo[b]thiophene 1,1-dioxide derivative has been shown to undergo an oxa-Michael addition of methanol (B129727) to the double bond. acs.org This reactivity has been noted as a potential source of pan-assay interference (PAINS) in biological screenings, as the benzo[b]thiophene 1,1-dioxide moiety can form covalent adducts with biological nucleophiles like glutathione. uq.edu.au
Oxidation and Reduction Pathways of the Benzo[b]thiophene 1,1-Dioxide Core
The benzo[b]thiophene 1,1-dioxide core is generally resistant to further oxidation due to the electron-deficient nature of the ring system. However, the sulfur atom in benzo[b]thiophenes can be oxidized to the corresponding sulfone using various oxidizing agents. researchgate.netacs.org Common reagents for this transformation include meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide. acs.orgmdpi.com A combination of H₂O₂ and P₂O₅ has been reported as an effective system for the oxidation of electron-poor benzo[b]thiophenes. researchgate.net
Reduction of the benzo[b]thiophene 1,1-dioxide core can be achieved under specific conditions. For instance, the double bond can be reduced to the corresponding dihydrobenzothiophene. rsc.orgrsc.org Catalytic hydrogenation or electrochemical methods can be employed for this purpose. bohrium.com Reduction of the sulfone group back to the thiophene (B33073) is also possible using reagents like zinc in acetic and hydrochloric acid. utexas.edu
Table 1: Selected Oxidation and Reduction Reactions of Benzo[b]thiophene Systems
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Benzo[b]thiophene | mCPBA | Benzo[b]thiophene 1,1-dioxide | acs.org |
| Benzo[b]thiophene | H₂O₂, AcOH, 100 °C | Benzo[b]thiophene 1,1-dioxide | acs.org |
| Benzo[b]thiophenes | H₂O₂, P₂O₅ | Benzo[b]thiophene 1,1-dioxides | researchgate.net |
| Benzo[b]thiophene 1,1-dioxide | Zinc, Acetic Acid, Hydrochloric Acid | Benzo[b]thiophene | utexas.edu |
Rearrangement and Cleavage Reactions
Benzo[b]thiophene 1,1-dioxides can undergo rearrangement and cleavage reactions under certain conditions. For example, some benzo[b]thiepins, which can be synthesized from benzo[b]thiophenes, are thermally unstable and can either extrude sulfur or rearrange to a 4-mercapto-1-naphthol, likely through a thianorcaradiene intermediate. researchgate.net In some Diels-Alder reactions of benzo[b]thiophene dioxides, the intermediate dihydrodibenzothiophene-dioxides can aromatize through either de-oxygenation or extrusion of sulfur dioxide. rsc.org An electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides proceeds through a strained quaternary spirocyclization intermediate which then undergoes a ring expansion via a 1,2-S-migration. nih.gov
Reaction Mechanism Elucidation via Control Experiments and Intermediates Analysis
The mechanisms of reactions involving benzo[b]thiophene 1,1-dioxides have been investigated through various methods, including control experiments and the analysis of intermediates. In an electrochemical synthesis, the involvement of a radical pathway was confirmed by the inhibition of the reaction in the presence of radical scavengers like BHT and TEMPO. nih.gov The existence of a sulfonyl radical was further supported by trapping experiments. nih.gov
In another study, a plausible reaction mechanism for the formation of benzo[b]thiophenes from an aryne reaction with alkynyl sulfides was proposed to involve the nucleophilic addition of the sulfur atom to the aryne, followed by cyclization and protonation of a zwitterionic intermediate. rsc.org Control experiments using deuterated solvents were performed to probe the proton source. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to understand reaction pathways, regioselectivity, and the stability of intermediates in reactions such as Diels-Alder cycloadditions and electrochemical syntheses. conicet.gov.arrsc.org
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Hydroxybenzo[b]thiophene 1,1-dioxide. Through ¹H NMR, ¹³C NMR, and various 2D-NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.
¹H NMR (Proton NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic protons on the benzene (B151609) ring and the protons on the thiophene (B33073) ring would appear as distinct signals. The hydroxyl proton would typically appear as a broad singlet, which can be confirmed by D₂O exchange. The chemical shifts (δ) are influenced by the electron-withdrawing sulfone group and the electron-donating hydroxyl group. Based on data for related benzo[b]thiophene derivatives, the protons on the benzene ring are expected in the range of δ 7.0-8.0 ppm, while the thiophene ring protons would also be in a similar downfield region. chemicalbook.commdpi.com
¹³C NMR (Carbon-13 NMR) reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would show distinct signals for each carbon atom in the bicyclic system. The carbon atom attached to the hydroxyl group would be significantly shifted, and the carbons adjacent to the sulfone group would also show characteristic downfield shifts. For similar benzo[b]thiophene structures, carbon signals typically appear in the δ 110-150 ppm range. rsc.orgnih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 7.0 - 7.5 | 125 - 135 |
| H-3 | 6.8 - 7.3 | 120 - 130 |
| H-4 | 7.5 - 8.0 | 120 - 130 |
| H-5 | 6.9 - 7.4 | 110 - 120 |
| H-7 | 7.4 - 7.9 | 115 - 125 |
| 6-OH | 9.0 - 10.0 (broad) | - |
| C-2 | - | 125 - 135 |
| C-3 | - | 120 - 130 |
| C-3a | - | 135 - 145 |
| C-4 | - | 120 - 130 |
| C-5 | - | 110 - 120 |
| C-6 | - | 155 - 165 |
| C-7 | - | 115 - 125 |
| C-7a | - | 130 - 140 |
Mass Spectrometry Techniques (LC-MS, ESI-MS, HRMS, GC-MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. thesciencein.org For this compound, various MS methods are applicable.
HRMS (High-Resolution Mass Spectrometry) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. rsc.org Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can achieve mass accuracies within a few parts per million (ppm). lcms.cz This allows for the unambiguous confirmation of the chemical formula C₈H₆O₃S.
GC-MS (Gas Chromatography-Mass Spectrometry) can also be used, provided the compound is sufficiently volatile and thermally stable, or can be derivatized to be so. rsc.org In GC-MS, electron ionization (EI) is often used, which can cause fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. nist.gov
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z | Information Obtained |
|---|---|---|---|
| ESI-MS | Positive | 183.0110 ([M+H]⁺) | Molecular Weight Confirmation |
| ESI-MS | Negative | 181.0043 ([M-H]⁻) | Molecular Weight Confirmation |
| HRMS | ESI | 183.0110 (calc. for C₈H₇O₃S) | Elemental Composition |
| GC-MS | EI | 182 (M⁺), plus fragments | Structural Fragmentation Pattern |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key functional groups.
The hydroxyl (-OH) group will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations in a hydrogen-bonded state. The sulfone (SO₂) group is identified by two strong stretching vibrations: an asymmetric stretch typically around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹. The aromatic C-H bonds will show stretching vibrations above 3000 cm⁻¹, while the C=C bonds within the aromatic rings will produce several absorptions in the 1450-1600 cm⁻¹ region. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Sulfone (SO₂) | Asymmetric S=O Stretch | 1300 - 1350 | Strong |
| Sulfone (SO₂) | Symmetric S=O Stretch | 1120 - 1160 | Strong |
| Phenolic C-O | C-O Stretch | 1200 - 1260 | Strong |
Electronic Absorption and Circular Dichroism (UV-Vis, ECD Spectroscopy) for Electronic Structure and Stereochemistry
UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The conjugated π-system of the benzo[b]thiophene core gives rise to characteristic absorption bands. Typically, thiophene-containing aromatic systems show strong absorptions corresponding to π-π* transitions. researchgate.net For benzo[b]thiophene derivatives, these absorptions are often observed in the 250-400 nm range. beilstein-journals.org The presence of the hydroxyl and sulfone groups will influence the exact position and intensity of these absorption maxima.
Electronic Circular Dichroism (ECD) Spectroscopy is a chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, ECD would be a critical technique for analyzing chiral derivatives or if the compound forms chiral aggregates in certain environments. For chiral thiophene-based oligomers, ECD has been used to study their chiroptical properties and aggregation behavior in thin films. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. researchgate.net
For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its planar bicyclic structure. juniperpublishers.com The analysis would reveal the geometry of the sulfone group, with the sulfur atom adopting a tetrahedral geometry. Crucially, it would detail the intermolecular hydrogen bonding network formed by the hydroxyl groups, which dictates the packing of the molecules in the crystal lattice. nih.gov The data collection is typically performed on a diffractometer, and the structure is solved and refined using specialized software. researchgate.netjuniperpublishers.com
Chromatographic Methods for Purity Assessment and Isolation (HPLC, UPLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing non-volatile compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com A detector, typically a UV detector, monitors the eluent, producing a chromatogram where the area of the peak corresponding to the compound is proportional to its concentration. This allows for the quantitative determination of purity. Reverse-phase HPLC methods are well-suited for analyzing benzo[b]thiophene 1,1-dioxide and its derivatives. sielc.com UPLC, which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to traditional HPLC. sielc.com
Theoretical and Computational Investigations of 6 Hydroxybenzo B Thiophene 1,1 Dioxide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. These calculations provide information on frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding chemical reactivity.
DFT calculations can be used to compute global reactivity descriptors, which predict the stability and reactivity of a molecule. Computational studies on other novel benzo[b]thiophene derivatives have successfully used DFT to determine these parameters. nih.gov For instance, a lower HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov
Below is a representative table of quantum chemical parameters, based on findings for related benzo[b]thiophene derivatives, illustrating the type of data generated through DFT calculations. nih.gov
| Parameter | Symbol | Formula | Significance | Representative Value Range (eV) |
| HOMO Energy | EHOMO | - | Electron-donating ability | -6.1 to -6.4 |
| LUMO Energy | ELUMO | - | Electron-accepting ability | -2.6 to -2.8 |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability | 3.2 to 3.6 |
| Global Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 1.6 to 1.8 |
| Global Softness | S | 1/(2η) | Measure of reactivity | 0.55 to 0.62 |
This interactive table is based on data for benzo[b]thiophene-2-carbaldehyde derivatives and serves as an example of typical DFT-derived values. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 6-Hydroxybenzo[b]thiophene 1,1-Dioxide, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological targets.
Conformational analysis via MD would explore the rotational freedom around the C-O bond of the hydroxyl group and any puckering or flexibility in the five-membered sulfone ring. Understanding the preferred conformations is essential as molecular shape plays a crucial role in intermolecular recognition and binding.
MD simulations are particularly valuable for studying how a molecule interacts with its environment. In a recent study, MD simulations were performed on novel benzo[b]thiophene derivatives to assess the stability of their complexes with protein targets. nih.gov Key parameters analyzed in such simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the molecule's conformation over the simulation time. Minimal fluctuations suggest a stable complex. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.
Radius of Gyration (Rg): Represents the compactness of the molecule's structure. A stable Rg value suggests that the molecule maintains its folded state. nih.gov
Hydrogen Bonds: The formation and breaking of hydrogen bonds are tracked to understand key intermolecular interactions, which are vital for stabilizing complexes. nih.gov
These analyses collectively provide a dynamic picture of the molecule's behavior, which is essential for applications in materials science and drug design. nih.govresearchgate.net
Prediction of Reaction Pathways and Transition States
Computational chemistry offers powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways, the identification of intermediates, and the characterization of transition states. This is crucial for understanding reaction mechanisms and optimizing synthetic routes.
For the benzo[b]thiophene 1,1-dioxide core, computational studies have been employed to rationalize synthetic outcomes. For example, in an electrochemical synthesis of benzo[b]thiophene-1,1-dioxides, computational analysis revealed the selectivity of the reaction, which proceeds through the formation of a quaternary spirocyclization intermediate followed by an S-migration process. rsc.org By calculating the energies of different potential intermediates and transition states, researchers can determine the most favorable reaction pathway.
These calculations typically involve locating the transition state structure for a proposed reaction step and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). A lower activation energy corresponds to a faster reaction rate. Such theoretical investigations can explain regioselectivity and stereoselectivity, guiding the development of more efficient and selective syntheses for compounds like this compound. The pyrolysis of the parent benzo[b]thiophene 1,1-dioxide has also been a subject of study, indicating interest in its reaction pathways under thermal conditions. acs.org
Analysis of Aromaticity and Electronic Delocalization in the Benzo[b]thiophene 1,1-Dioxide System
The parent benzo[b]thiophene molecule is an aromatic compound, possessing a delocalized π-electron system across its bicyclic structure. wikipedia.org However, the oxidation of the thiophene (B33073) ring to the 1,1-dioxide form dramatically alters its electronic character and, consequently, its aromaticity.
The sulfonyl (SO₂) group is strongly electron-withdrawing, which has two major effects:
It pulls electron density out of the fused ring system.
It disrupts the participation of the sulfur atom's lone pair electrons in the π-system, which is a key feature of thiophene's aromaticity.
As a result, the five-membered sulfone ring in benzo[b]thiophene 1,1-dioxide is generally considered non-aromatic and behaves more like a cyclic diene conjugated to the benzene (B151609) ring. The benzene portion of the molecule retains a significant degree of its aromatic character, though it is influenced by the strongly deactivating sulfonyl group. The presence of the electron-donating 6-hydroxy group would further modulate the electron density within the benzene ring.
Computational methods can quantify the aromaticity of different parts of the molecule. Techniques such as:
Nucleus-Independent Chemical Shift (NICS): Calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): Evaluates aromaticity based on the degree of bond length alternation. A HOMA value close to 1 indicates high aromaticity.
These calculations would likely confirm reduced aromaticity in the five-membered ring and quantify the electronic delocalization remaining in the six-membered ring of this compound.
Computational Insights into Stereoselectivity in Biocatalytic Processes
While specific studies on the biocatalytic processes involving this compound are not prominent, computational methods like molecular docking are widely used to gain insights into the stereoselective interactions between benzo[b]thiophene 1,1-dioxide derivatives and biological macromolecules, such as enzymes. These methods are crucial for rational drug design and understanding mechanisms of action.
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score. This approach has been successfully applied to various benzo[b]thiophene 1,1-dioxide derivatives to explore their potential as therapeutic agents.
STAT3 Inhibition: Molecular modeling studies of benzo[b]thiophene 1,1-dioxide derivatives revealed that the lead compounds could occupy the SH2 domain of STAT3, a key protein in cancer signaling, in a favorable conformation. nih.govresearchgate.net
PHGDH Inhibition: For a novel series of inhibitors targeting phosphoglycerate dehydrogenase (PHGDH), molecular docking, combined with mass spectrometry and mutagenesis experiments, suggested that the lead compound formed a covalent bond with a specific cysteine residue (Cys421) in the enzyme. nih.gov
These computational studies provide a structural basis for the observed biological activity and can explain the stereoselectivity of binding, where one enantiomer of a chiral molecule fits much better into a binding pocket than the other. By visualizing and analyzing these interactions at an atomic level, researchers can rationally design new molecules with improved potency and selectivity.
Applications and Utility in Organic Synthesis and Materials Science
6-Hydroxybenzo[b]thiophene 1,1-Dioxide as a Versatile Synthetic Building Block
The inherent reactivity of the this compound core allows it to serve as a foundational element in the synthesis of a wide array of organic molecules. The electron-withdrawing sulfone group activates the heterocyclic ring, while the phenolic hydroxyl group provides a convenient handle for various chemical transformations. This dual functionality makes it a prized building block for creating intricate molecular designs.
The benzo[b]thiophene 1,1-dioxide nucleus is an effective precursor for synthesizing larger, fused polycyclic systems. nih.gov Chemists utilize this scaffold to build upon the existing bicyclic structure, leading to novel heteroaromatic compounds. One-pot cascade reactions, for instance, can assemble aromatic aldehydes and elemental sulfur with thiophene-based precursors to create complex fused thieno[3,2-d]thiazole motifs. nih.gov Such strategies exemplify how the fundamental thiophene (B33073) ring system, a core component of this compound, can be expanded into more elaborate polycyclic π-conjugated systems. nih.gov These methods are noted for their efficiency in transforming simple molecules into complex structures in a single operation. nih.gov The synthesis of benzo-fused heterocycles is a significant area of interest for organic chemists due to their prevalence in naturally occurring compounds. core.ac.uk
Beyond simple fusion, the this compound scaffold is instrumental in constructing sophisticated molecular architectures. Its rigid structure provides a reliable anchor point for attaching various functional groups and side chains, enabling the development of molecules with specific three-dimensional arrangements. An example of this is seen in an electrochemical approach for synthesizing benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. nih.gov This method proceeds through a unique quaternary spirocyclization intermediate, demonstrating a pathway to complex molecular structures that might be difficult to access through traditional means. nih.gov The development of such green methods for creating functionalized benzothiophene (B83047) derivatives is highly desirable in modern synthetic chemistry. nih.gov The versatility of the core structure is further highlighted by its use in creating materials for organic light-emitting diodes (OLEDs) and as a structural unit in specialized fluorophores. chemrxiv.org
The benzo[b]thiophene 1,1-dioxide structure often features as a key intermediate in complex reaction sequences that build molecular complexity rapidly. Cascade reactions, where multiple bonds are formed in a single synthetic operation without isolating intermediates, are a powerful tool in organic synthesis. For example, a copper-catalyzed cascade bis-heteroannulation reaction uses simple starting materials to produce complex thiophene-fused systems in one pot. nih.gov Similarly, electrochemical methods can initiate a cascade involving radical formation, addition to an alkyne, and subsequent cyclization to form the benzo[b]thiophene 1,1-dioxide core. nih.gov The involvement of a radical pathway in this process was confirmed through experiments using radical scavengers, which inhibited the reaction. nih.gov These elegant reaction pathways underscore the utility of the scaffold as a transient species en route to highly functionalized final products.
Scaffold Design in Medicinal Chemistry Research
In medicinal chemistry, the benzo[b]thiophene 1,1-dioxide ring system is recognized as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets through various modifications. The focus here is on the chemical design and structural optimization of these molecules, independent of their specific biological effects.
The this compound scaffold and its close analogues, such as the 6-nitro and 6-amino derivatives, are frequently used as starting points for creating new chemical entities (NCEs). nih.govnih.gov Researchers systematically modify the core structure to explore chemical space and develop novel compounds. For instance, the 6-nitrobenzo[b]thiophene 1,1-dioxide, known as Stattic, can be reduced to form 6-aminobenzo[b]thiophene 1,1-dioxide. nih.gov This amino group then serves as a reactive handle to introduce a variety of substituents, leading to new families of compounds. nih.gov
Another common strategy involves modifying the C2 position of the ring. In one study, a series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives were designed and synthesized by incorporating basic, flexible groups through an amide bond linkage. nih.gov These modifications significantly alter the physicochemical properties of the parent molecule. The table below summarizes various modifications applied to the benzo[b]thiophene 1,1-dioxide scaffold to generate novel compounds for research purposes.
| Position of Modification | Type of Modification | Precursor Compound | Resulting Structure | Reference |
| C6 | Reduction of nitro group, followed by N-alkylation | 6-Nitrobenzo[b]thiophene 1,1-dioxide | 6-(Methoxybenzylamino)benzo[b]thiophene 1,1-dioxide derivatives | nih.gov |
| C2 | Amide bond formation | 2-Carboxybenzo[b]thiophene 1,1-dioxide | 2-Carbonylbenzo[b]thiophene 1,1-dioxide derivatives with flexible basic groups | nih.gov |
| C6 | Carboxamide formation | Benzo[b]thiophene-6-carboxylic acid 1,1-dioxide | Benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives | nih.gov |
| Multiple | Various substitutions | Benzo[b]thiophene 1,1-dioxide | Novel STAT3 inhibitors | nih.gov |
This table is for illustrative purposes and does not encompass all possible modifications.
Structure-Activity Relationship (SAR) studies are crucial for optimizing a chemical scaffold. These studies involve making systematic chemical changes to a molecule and assessing how these changes affect a particular measurable property, such as inhibitory concentration (IC₅₀). nih.gov
For the benzo[b]thiophene 1,1-dioxide scaffold, several SAR studies have provided key insights into its chemical behavior:
Influence of Substituents on the 6-Carboxamide: In a series of benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives, it was found that adding hydrophobic substituents to the carboxamide nitrogen generally increased cytotoxicity. Conversely, introducing a hydroxy group diminished this effect, highlighting the importance of the electronic density on the core ring system. nih.gov
Role of the Methoxyphenyl Motif: In a study of derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide, the presence of a para-substituted methoxyphenyl group was determined to be essential for the compound's antimitotic properties, but not for its general cytotoxic effects. nih.gov This demonstrates that different structural features can be responsible for distinct chemical or physical properties.
Guided Drug Design: SAR studies, when combined with structural data from techniques like X-ray crystallography, enable structure-based design. This approach led to the identification of potent inhibitors based on the benzo[b]thiophene-1,1-dioxide scaffold with nanomolar IC₅₀ values. nih.gov
Development of Chemical Probes and Tools in Research
The benzo[b]thiophene 1,1-dioxide core is a key component in the design of fluorescent probes for biological imaging. chemrxiv.org While research on the 6-hydroxy derivative specifically is limited in this context, the development of closely related 6-dialkylamino "push-pull" type fluorophores highlights the potential of this class of compounds. These fluorophores exhibit large Stokes shifts, a desirable property for fluorescent labels in live-cell imaging as it minimizes self-quenching and improves signal-to-noise ratio. chemrxiv.org
A novel synthetic route, based on the palladium-catalyzed sulfinylation of ortho-carbonyl substituted aryl triflates, allows for the efficient production of a diverse range of substituted benzo[b]thiophene 1,1-dioxides. chemrxiv.org This method facilitates the creation of fluorescent labels that are compatible with self-labeling protein tags such as HaloTag, SNAP-tag, and CLIP-tag. chemrxiv.org These tags enable the specific labeling of proteins within living cells, and when combined with benzo[b]thiophene 1,1-dioxide-based fluorophores, they allow for multicolor imaging of multiple intracellular targets simultaneously. chemrxiv.org The use of these probes in advanced microscopy techniques, like stimulated emission depletion (STED) microscopy, permits imaging below the diffraction limit, providing high-resolution views of cellular structures and processes. chemrxiv.org
Thiophene-based organic dyes, in general, are instrumental in developing probes for detecting biologically significant molecules. For instance, probes designed with a π-conjugated bridge of thiophene and 3,4-ethylenedioxythiophene (B145204) units have been successfully used for the detection of NAD(P)H in live cells. nih.govrsc.org These probes can be used to monitor changes in metabolic activity under various conditions, such as during glycolysis or in response to drug treatment. nih.govrsc.org
Furthermore, derivatives of benzo[b]thiophene 1,1-dioxide have been identified as covalent inhibitors for enzymes like phosphoglycerate dehydrogenase (PHGDH), which is a target in cancer therapy. nih.gov This inhibitory action underscores the utility of this scaffold in developing chemical tools to probe and modulate biological pathways.
Table 1: Examples of Benzo[b]thiophene 1,1-Dioxide Derivatives in Research
| Derivative/Application | Key Finding | Reference |
|---|---|---|
| 6-Dialkylamino Fluorophores | Exhibit large Stokes shifts (>140 nm) suitable for live-cell imaging with self-labeling tags. | chemrxiv.org |
| Thiophene-based NAD(P)H Probes | Enable real-time monitoring of metabolic changes in live cells. | nih.govrsc.org |
| PHGDH Covalent Inhibitors | Demonstrate the potential for developing targeted therapeutic agents. | nih.gov |
Applications in Advanced Materials Research
The electron-deficient nature of the benzo[b]thiophene 1,1-dioxide core, combined with its rigid and planar structure, makes it an attractive building block for advanced materials with unique electronic and optical properties.
Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding applications in field-effect transistors, solar cells, and light-emitting diodes. nih.gov The properties of these polymers can be finely tuned by modifying the monomer units within the polymer backbone. nih.gov While direct incorporation of this compound into polymers is not widely documented, the general principles of thiophene-based polymer synthesis suggest its potential as a monomer.
The synthesis of thiophene-containing conjugated polymers is often achieved through transition metal-catalyzed cross-coupling reactions. nih.gov The regioregularity of these polymers is crucial for their electronic properties, as it influences their crystallinity and charge carrier mobility. nih.gov The introduction of different substituents and fused ring systems allows for the manipulation of the polymer's bandgap and energy levels. nih.gov
For instance, copolyesters containing thiophene units have been synthesized via melt-polymerization, resulting in materials with high thermal stability and good gas barrier properties, suitable for packaging applications. mdpi.com The rigid thiophene units contribute to the thermal stability of the polymer chains. mdpi.com
The benzo[b]thiophene 1,1-dioxide scaffold has shown significant promise in the development of optoelectronic materials. Diarylethenes based on this core structure have been investigated for their photochromic properties. researchgate.net These molecules can undergo reversible isomerization upon irradiation with light of different wavelengths, leading to changes in their absorption spectra. This photo-switchable behavior makes them candidates for applications in molecular switches and optical data storage. researchgate.net The introduction of different substituents at the 5,5'-positions of the thiophene rings allows for the tuning of their photochromic performance, including their thermal stability and fatigue resistance. researchgate.net
The oxidation of the sulfur atom in thiophene-based materials significantly impacts their electronic and optical properties. A study on nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives showed that oxidation to the corresponding 5,5-dioxide and 5,5,10,10-tetraoxide forms leads to increased thermal stability and enhanced emission properties, with quantum yields reaching over 99%. mdpi.com This highlights the potential of the sulfone group in designing highly fluorescent materials. The brominated derivatives of these oxidized BTBT compounds offer a route for further functionalization through cross-coupling reactions, enabling the synthesis of a wide range of organic semiconductors with tailored properties for optoelectronic applications. mdpi.com
Thienothiophene scaffolds, which are structurally related to benzo[b]thiophene, are well-established building blocks for organic semiconductors used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). mdpi.com The electron-donating and charge-transfer properties of these materials are key to their performance in such devices. mdpi.com
Table 2: Optoelectronic Properties of Thiophene-Based Materials
| Material Type | Key Property | Potential Application | Reference |
|---|---|---|---|
| Benzo[b]thiophene-1,1-dioxide based Diarylethenes | Photochromism | Molecular switches, Optical data storage | researchgate.net |
| Oxidized nih.govBenzothieno[3,2-b] nih.govbenzothiophene (BTBT) Derivatives | High fluorescence quantum yield (>99%) | Organic Light-Emitting Diodes (OLEDs) | mdpi.com |
| Thienothiophene Derivatives | Semiconducting properties | Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs) | mdpi.com |
Hydrogen bonding, in particular, is a powerful tool for directing the assembly of conjugated polymers. For example, incorporating nucleobase functionalities into benzodithiophene-based conjugated polymers promotes molecular organization through interbase hydrogen bonding, leading to enhanced optical and electronic properties. osti.govrsc.org This strategy of using specific recognition motifs to control polymer self-assembly could be extended to polymers containing the this compound unit, where the hydroxyl group can act as a hydrogen bond donor and acceptor.
The formation of such ordered assemblies is critical for optimizing the performance of organic electronic devices, as it facilitates efficient charge transport and exciton (B1674681) diffusion. The study of supramolecular structures provides valuable insights into how molecular design can be used to control the macroscopic properties of materials.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques (HPLC, UPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are cornerstone techniques for separating components from a mixture, making them indispensable for determining the purity of 6-Hydroxybenzo[b]thiophene 1,1-dioxide and analyzing its presence in complex matrices. These methods separate compounds based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through it. UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption.
For benzothiophene (B83047) derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the hydrophobicity of the analytes. The hydroxyl group and the sulfone moiety in this compound give it a distinct polarity that governs its retention time. By monitoring the column eluent with a UV detector, a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration. This allows for the quantification of purity and the determination of related impurities. For instance, a simple and fast HPLC method has been developed for the simultaneous determination of thiophenic compounds like dibenzothiophene (B1670422) (DBT) and its derivatives in fuel desulfurization studies.
Below is a table representing a typical set of parameters for the HPLC analysis of benzothiophene-related compounds.
Table 1: Illustrative HPLC Parameters for Analysis of Benzothiophene Derivatives
This table is a representative example based on methods for related compounds and does not correspond to a specific analysis of this compound.
| Parameter | Value/Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 231 nm and 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Hyphenated Techniques (LC-MS/MS, GC-MS) for Qualitative and Quantitative Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for both identifying and quantifying compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This is particularly useful for analyzing thermolabile or non-volatile compounds like this compound. After separation by the LC system, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and enters the mass spectrometer. In tandem MS, a specific precursor ion corresponding to the compound's molecular weight is selected, fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity, allowing for accurate quantification even in highly complex biological matrices. Mass spectrometry-based peptide profiling has been used to confirm the covalent bonding of benzo[b]thiophene-1,1-dioxide derivatives to specific amino acid residues like cysteine in proteins.
Table 2: Representative LC-MS/MS Parameters for Analysis
This table is a representative example and does not correspond to a specific analysis of this compound.
| Parameter | Value/Condition |
| LC System | UPLC/HPLC |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | [M-H]⁻ for this compound |
| Product Ion (Q3) | Specific fragments post-collision |
| Collision Gas | Argon |
| Spray Voltage | -3500 V |
| Source Temperature | 350 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed using GC-MS after a derivatization step (e.g., silylation of the hydroxyl group) to increase its volatility and thermal stability. In GC-MS, the sample is injected into a heated port, vaporized, and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact - EI), and a mass spectrum is generated, which serves as a molecular fingerprint for identification. The technique is highly effective for identifying unknown compounds by comparing their mass spectra to extensive libraries.
Table 3: Representative GC-MS Parameters for Analysis of Derivatized Analytes
This table is a representative example and does not correspond to a specific analysis of this compound.
| Parameter | Value/Condition |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-550 m/z |
Electrochemical Analytical Methods for Red/Ox Characterization
Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the reduction-oxidation (redox) properties of molecules like this compound. These techniques measure the current response of an electroactive species to a varying applied potential. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound, which are fundamental to its chemical reactivity and potential electronic applications.
The electrochemical behavior of thiophene (B33073) and benzothiophene derivatives has been extensively studied. The oxidation potential is influenced by the substituents on the aromatic ring. For benzo[b]thiophene 1,1-dioxides, electrochemical
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
Recent advancements point toward promising strategies:
Electrochemical Synthesis : An electrochemical approach for synthesizing benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes has been developed. nih.gov This method operates at room temperature using graphite (B72142) electrodes and avoids transition metal catalysts or stoichiometric chemical oxidants. nih.gov It proceeds via a radical pathway involving a selective ipso-addition, showcasing a novel and green reaction mechanism. nih.gov Adapting such electrochemical methods for substrates bearing a hydroxyl group could provide a direct and sustainable route to 6-hydroxybenzo[b]thiophene 1,1-dioxide.
Domino Reactions : One-pot domino reactions, such as the four-component reaction of thiophenone, malononitrile, and aromatic aldehydes, offer high atom economy by forming multiple carbon-carbon bonds in a single operation. malayajournal.orgmalayajournal.org Exploring similar multi-component strategies could enable the rapid assembly of highly functionalized benzo[b]thiophene 1,1-dioxide cores from simple precursors.
Palladium-Catalyzed Routes : An alternative to the common oxidation of pre-formed benzothiophenes is the palladium-catalyzed sulfinylation of ortho-carbonyl substituted aryl triflates. chemrxiv.org This pathway provides expedient access to diversely substituted benzo[b]thiophene 1,1-dioxides and could be tailored for the 6-hydroxy analogue. chemrxiv.org
Table 1: Comparison of Modern Synthetic Approaches for the Benzo[b]thiophene 1,1-Dioxide Core
| Synthetic Strategy | Key Features | Potential Advantages for Sustainability | Reference |
| Electrochemical Synthesis | Constant current electrolysis; reaction of sulfonhydrazides and alkynes. | Avoids metal catalysts and chemical oxidants; operates at room temperature. | nih.gov |
| Domino Reaction | One-pot, four-component reaction. | High atom economy; formation of multiple bonds in a single step. | malayajournal.orgmalayajournal.org |
| Pd-Catalyzed Sulfinylation | Cross-coupling followed by condensation. | Alternative to direct oxidation; allows for diverse substitution patterns. | chemrxiv.org |
Exploration of Novel Reactivity Patterns for the Benzo[b]thiophene 1,1-Dioxide Core
The benzo[b]thiophene 1,1-dioxide core possesses unique electronic properties, with the sulfone group acting as a strong electron-withdrawing entity. This imparts distinct reactivity that is ripe for further exploration. The core can serve as an electrophilic warhead in targeted covalent inhibitors, a testament to its reactivity. chemrxiv.org
Future research should focus on:
Radical Transformations : The mechanism of electrochemical synthesis involves a sulfonyl radical and a unique ipso-cyclization onto the aromatic ring. nih.gov The addition of radical scavengers like TEMPO was shown to completely inhibit this reaction, confirming the radical pathway. nih.gov Further investigation into the radical chemistry of this scaffold could unlock new synthetic transformations.
Influence of Substituents : The reactivity of the core is highly dependent on its substitution pattern. The 6-hydroxy group, being an electron-donating group, would significantly alter the electronic properties compared to the well-studied 6-nitro (electron-withdrawing) or 6-amino (electron-donating) analogues. nih.gov This would influence its behavior in cycloadditions, nucleophilic aromatic substitutions, and as a Michael acceptor, opening new avenues for functionalization.
Cycloaddition Reactions : The exocyclic double bond of the thiophene (B33073) dioxide ring can participate in various cycloaddition reactions, serving as a dienophile. The electronic nature of the 6-hydroxy substituent could be used to tune the rate and selectivity of these reactions, providing access to complex polycyclic structures.
Rational Design of Derivatives with Tuned Electronic and Steric Properties
The benzo[b]thiophene 1,1-dioxide scaffold is a "privileged" structure in medicinal chemistry, serving as the foundation for potent biological inhibitors. nih.govresearchgate.net The rational design of new derivatives, particularly those based on the 6-hydroxy core, is a key area for future development.
Targeted Inhibitor Design : Derivatives of this scaffold have been identified as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3) and PHGDH (Phosphoglycerate Dehydrogenase), both of which are promising targets in cancer therapy. nih.govnih.gov For example, compound 8b, a STAT3 inhibitor, was designed based on the benzo[b]thiophene 1,1-dioxide scaffold and shown to induce apoptosis in cancer cells. nih.gov Similarly, the derivative B12 was found to be a covalent inhibitor of PHGDH. nih.gov
Role of the 6-Position Substituent : Research on Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide) and its 6-amino derivatives has shown that the substituent at this position is critical for modulating biological activity and physicochemical properties. nih.govresearchgate.net The 6-hydroxy group offers a unique handle for modification. It can act as a hydrogen bond donor and acceptor, potentially improving target binding affinity and solubility. Its phenolic nature also allows for further derivatization, for instance, through etherification to introduce new functional groups.
Structure-Activity Relationship (SAR) Studies : Systematic SAR studies are needed to understand how modifications to the this compound core affect biological activity. This includes exploring different substituents on the phenyl ring and the thiophene ring to optimize potency, selectivity, and pharmacokinetic properties. Molecular modeling and docking studies can guide this design process by predicting how derivatives bind to target proteins like the SH2 domain of STAT3. nih.gov
Table 2: Selected Benzo[b]thiophene 1,1-Dioxide Derivatives and Their Biological Targets
| Derivative Class | Biological Target | Key Findings | Reference |
| Substituted Analogues | STAT3 | Inhibition of STAT3 phosphorylation; induction of apoptosis in tumor cells. | nih.govresearchgate.net |
| Covalent Modifiers (e.g., B12) | PHGDH | Covalent modification of Cys421; inhibition of serine biosynthesis pathway. | nih.gov |
| 6-Aminobenzylamino Derivatives (e.g., K2071) | STAT3 / Mitotic Spindle | Inhibition of STAT3 activity; antimitotic effects independent of STAT3. | nih.govresearchgate.net |
Integration of this compound into Emerging Chemical Technologies
Beyond medicine, the unique photophysical and electronic properties of the benzo[b]thiophene 1,1-dioxide core make it a candidate for advanced materials and technologies.
Fluorescent Probes : "Push-pull" type fluorophores based on this scaffold, such as those with a 6-dialkylamino group, exhibit large Stokes shifts (the difference between absorption and emission maxima), which is highly desirable for multicolor live-cell imaging. chemrxiv.org These have been successfully used to create fluorescent labels compatible with self-labeling protein tags like HaloTag and SNAP-tag. chemrxiv.org The 6-hydroxy group, with its electron-donating character, could be used to create a new class of "push-pull" systems, potentially tuning the emission wavelength further into the red or near-infrared regions.
Organic Electronics : Thiophene-based compounds are cornerstones of organic electronics. Novel benzo[b]thieno[2,3-d]thiophene derivatives have been synthesized and characterized as organic semiconductors for use in organic field-effect transistors (OFETs). researchgate.net The benzo[b]thiophene 1,1-dioxide core could be integrated into new semiconducting polymers or small molecules. The 6-hydroxy group could influence molecular packing in the solid state through hydrogen bonding, a critical factor for charge transport efficiency. The scaffold has also been noted for its use in organic light-emitting diode (OLED) emitters. chemrxiv.org
Overcoming Synthetic and Methodological Bottlenecks in Research and Development
For the potential of this compound to be fully realized, several fundamental challenges in its synthesis and handling must be addressed.
Accessibility of Starting Materials : A major bottleneck is often the availability of appropriately pre-functionalized starting materials. nih.gov While the parent benzo[b]thiophene is commercially available, its 6-hydroxy derivative is not. Developing robust, scalable syntheses from simple, inexpensive chemical feedstocks is crucial.
Improving Reaction Selectivity : For aromatic substrates with existing substituents, such as a protected hydroxyl group, achieving high regioselectivity during cyclization can be problematic, often leading to mixtures of isomers that are difficult to separate. nih.gov Future synthetic methods must offer high control over site selectivity.
Mild and General Protocols : There is a persistent need for synthetic protocols that are not only efficient but also tolerant of a wide variety of functional groups. nih.gov This would allow for the late-stage functionalization of complex molecules containing the this compound core, which is particularly important in medicinal chemistry for generating diverse compound libraries. Overcoming these bottlenecks will require continued innovation in catalysis, reaction engineering, and synthetic methodology.
Q & A
Q. What are the optimized synthetic routes for benzo[b]thiophene 1,1-dioxide derivatives, and how can regioselectivity be controlled?
The synthesis of benzo[b]thiophene 1,1-dioxide derivatives often involves dimerization of substituted thiophene 1,1-dioxides under reflux in alcoholic solvents. For example, 3,5-dibromo-2-methylthiophene 1,1-dioxide undergoes regioselective dimerization via a [4+2] cycloaddition mechanism, followed by cis-elimination of HBr to form the benzo-fused product . Regioselectivity is influenced by substituent electronic effects: electron-withdrawing groups (e.g., bromine) direct the dienophile to react para to the substituent. To stabilize reactive intermediates, methods like silylation (using LDA and trimethylsilyl chloride) improve yields, as seen in the synthesis of 4-bromo-2-methylthiophene 1,1-dioxide (85% yield after oxidation) .
Q. How is the structure of benzo[b]thiophene 1,1-dioxide derivatives confirmed using spectroscopic methods?
Nuclear Overhauser Effect (NOE) experiments and ¹H NMR coupling constants are critical for structural elucidation. For instance, irradiation of the methyl group in 5-bromo-2,7-dimethylbenzo[b]thiophene 1,1-dioxide (δ 2.59 ppm) induced an NOE at δ 7.33 ppm, confirming spatial proximity between the methyl and aromatic protons. Similarly, long-range coupling (0.6 Hz) between 3- and 7-hydrogens in 6-bromo-2,4-dimethylbenzo[b]thiophene 1,1-dioxide validated the regiochemistry . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) are also employed for unambiguous confirmation .
Q. What role do substituents play in the reactivity of thiophene 1,1-dioxides in cycloaddition reactions?
Thiophene 1,1-dioxides act as electron-deficient dienes in Diels-Alder reactions. Substituents like bromine or methyl groups modulate reactivity by altering electron density. For example, 3,5-dibromo-2-methylthiophene 1,1-dioxide dimerizes efficiently, while the isomeric 2,3-dibromo-5-methyl derivative shows no reactivity under similar conditions, highlighting steric and electronic effects . Electron-withdrawing substituents enhance dienophilicity, enabling regioselective cycloadditions with inverse electron demand .
Advanced Research Questions
Q. How can regiochemical outcomes in dimerization reactions of substituted thiophene 1,1-dioxides be predicted and analyzed?
Regioselectivity is governed by frontier molecular orbital (FMO) interactions. Computational methods (e.g., DFT calculations) predict the orientation of substituents in transition states. Experimentally, substituent positioning is validated via NOE and coupling constants in NMR. For instance, the para orientation of bromine and methyl groups in dimerization products was confirmed through NOE correlations, while steric hindrance in 2,3-dibromo derivatives prevented reaction . Advanced separation techniques (e.g., HPLC) are essential for isolating regioisomers, as seen in the separation of 8 and 9 (46% and 22% yields, respectively) .
Q. What strategies enhance the STAT3 inhibitory activity of benzo[b]thiophene 1,1-dioxide derivatives?
Structure-activity relationship (SAR) studies reveal that introducing electron-withdrawing groups (e.g., carbonyl at position 2) improves STAT3 SH2 domain binding. For example, 2-carbonyl derivatives (CBT series) showed IC₅₀ values in the low micromolar range against cancer cells. Molecular docking simulations guided the design of compounds with optimized hydrogen bonding and π-π interactions . Additionally, replacing nitro groups with aminobenzyl moieties (e.g., K2071) enhanced blood-brain barrier penetration, critical for glioblastoma therapy .
Q. How do researchers evaluate the biological mechanisms of benzo[b]thiophene 1,1-dioxide derivatives, such as ROS induction and apoptosis?
Flow cytometry with DCFH-DA staining quantifies reactive oxygen species (ROS) generation. In MDA-MB-231 cells, derivative 6o induced dose-dependent ROS production, correlating with apoptosis (Annexin V/PI assays). Western blotting confirms downstream effects, such as reduced STAT3 phosphorylation and increased caspase-3 cleavage . Selectivity is assessed via cytotoxicity assays in normal cells (e.g., HL-7702 hepatocytes), where compounds like CBT derivatives show minimal toxicity .
Q. What are the challenges in achieving selective functionalization at the 6-position of benzo[b]thiophene 1,1-dioxide?
Nitration at the 6-position (e.g., using HNO₃/H₂SO₄) is complicated by competing side reactions. Reduction of 6-nitro to 6-amino derivatives (e.g., Stattic → K2071) requires controlled conditions to avoid over-reduction or decomposition. Protecting group strategies (e.g., silylation) and regioselective catalysts (e.g., Pd-mediated cross-coupling) are under exploration to improve yields and selectivity .
Tables for Key Data
Table 1: Yields and Regioselectivity in Dimerization Reactions
| Starting Material | Conditions | Product(s) | Yield | Key Analytical Data |
|---|---|---|---|---|
| 4-Bromo-2-methylthiophene 1,1-dioxide | Reflux in t-BuOH, 65 h | 8 (46%), 9 (22%) | 68% total | NOE (δ 7.33 ppm), J = 0.6 Hz |
| 3,5-Dibromo-2-phenylthiophene 1,1-dioxide | Reflux in alcohol | 10 (86%) | 86% | X-ray crystallography |
Table 2: Biological Activity of Selected Derivatives
| Compound | STAT3 IC₅₀ (μM) | ROS Induction (Fold vs. Control) | Selectivity (Cancer/Normal Cells) |
|---|---|---|---|
| CBT-6o | 0.45 | 3.2× (10 μM) | >10× (MCF-7 vs. HL-7702) |
| K2071 | 0.32 | Not reported | 8× (U87MG vs. astrocytes) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
